Tyrphostin AG 1288

Description

Tyrphostin AG 1288 is a protein tyrosine kinase inhibitor that blocks tumor necrosis factor alpha induced cytotoxicity. (NCI)

Structure

3D Structure

Properties

IUPAC Name |

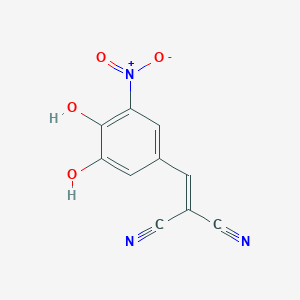

2-[(3,4-dihydroxy-5-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O4/c11-4-7(5-12)1-6-2-8(13(16)17)10(15)9(14)3-6/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXOYSZHUFZKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397412 | |

| Record name | AG 1288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116313-73-6 | |

| Record name | AG 1288 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tyrphostin AG 1288: A Technical Guide to its Mechanism of Action in Modulating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 1288 is a potent tyrosine kinase inhibitor that has demonstrated significant effects on inflammatory signaling pathways. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its role in the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of TNFα-Induced ICAM-1 Expression

The primary mechanism of action of this compound is the inhibition of protein tyrosine kinases, which are critical components of intracellular signaling cascades. A key study has demonstrated that this compound effectively modulates the inflammatory response by inhibiting the TNFα-induced expression of ICAM-1 on vascular endothelial and lung epithelial cells.[1]

TNFα, a pro-inflammatory cytokine, plays a central role in initiating and amplifying inflammatory responses. One of its key functions is to upregulate the expression of adhesion molecules like ICAM-1 on the surface of endothelial and epithelial cells. This increased ICAM-1 expression facilitates the adhesion and transmigration of leukocytes from the bloodstream to the site of inflammation, a critical step in the inflammatory cascade.

This compound intervenes in this process by targeting and inhibiting the tyrosine kinase activity that is essential for the signal transduction pathway downstream of the TNFα receptor, ultimately leading to the suppression of ICAM-1 gene expression. The precise tyrosine kinase(s) targeted by AG 1288 in this pathway have not been definitively identified in the available literature, but its action clearly disrupts the signaling cascade that links TNFα stimulation to ICAM-1 upregulation.

Quantitative Data Summary

The inhibitory effect of this compound on TNFα-induced ICAM-1 expression is concentration-dependent. The following table summarizes the quantitative data from a key study by Burke-Gaffney et al. (1996).

| Cell Line | Treatment | This compound Concentration (µM) | Incubation Time (h) | Effect on TNFα-induced ICAM-1 Expression |

| EAhy926 (human vascular endothelial) | TNFα (0.1 ng/ml) | 3 - 100 | 4 | Inhibition |

| EAhy926 (human vascular endothelial) | TNFα (0.1 ng/ml) | 3 - 100 | 24 | Inhibition |

| A549 (human alveolar epithelial) | TNFα (1 ng/ml) | 3 - 100 | 4 | Inhibition |

| A549 (human alveolar epithelial) | TNFα (1 ng/ml) | 3 - 100 | 24 | Inhibition |

| HLMVEC (human lung microvascular endothelial) | TNFα | 3 - 100 | 4 and 24 | Inhibition |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Burke-Gaffney et al. (1996), which elucidated the mechanism of action of this compound.

Cell Culture

-

Cell Lines:

-

EAhy926: A human vascular endothelial cell line.

-

A549: A human alveolar epithelial cell line.

-

HLMVEC: Normal human lung microvascular endothelial cells.

-

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal calf serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

ICAM-1 Expression Assay (ELISA)

This protocol describes the measurement of ICAM-1 expression on the surface of cultured endothelial or epithelial cells.

-

Cell Seeding: Plate cells in 96-well microtiter plates and grow to confluence.

-

Treatment:

-

Pre-incubate the cell monolayers with varying concentrations of this compound (3-100 µM) or vehicle control for a specified period.

-

Stimulate the cells with TNFα (0.01-10 ng/ml) for 4 or 24 hours.

-

-

Fixation: Gently wash the monolayers and fix the cells with an appropriate fixative (e.g., paraformaldehyde).

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).

-

Primary Antibody Incubation: Incubate the cells with a primary monoclonal antibody specific for human ICAM-1.

-

Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase-conjugated secondary antibody that recognizes the primary antibody.

-

Detection:

-

Wash the cells and add a substrate solution (e.g., o-phenylenediamine (B120857) dihydrochloride).

-

Stop the reaction with sulfuric acid.

-

-

Quantification: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the amount of ICAM-1 expressed on the cell surface.

Neutrophil Adhesion Assay

This protocol assesses the functional consequence of altered ICAM-1 expression by measuring the adhesion of neutrophils to endothelial or epithelial cell monolayers.

-

Neutrophil Isolation and Labeling:

-

Isolate human neutrophils from fresh venous blood using standard density gradient centrifugation techniques.

-

Label the isolated neutrophils with a radioactive isotope, such as Indium-111 (¹¹¹In).

-

-

Cell Monolayer Preparation: Culture endothelial (EAhy926) or epithelial (A549) cells to confluence in 24-well plates.

-

Treatment: Treat the cell monolayers with TNFα in the presence or absence of this compound as described in the ICAM-1 expression assay.

-

Adhesion:

-

Wash the treated monolayers.

-

Add the ¹¹¹In-labeled neutrophils to each well.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for adhesion.

-

-

Washing: Gently wash the monolayers to remove non-adherent neutrophils.

-

Quantification:

-

Lyse the cells in the wells.

-

Measure the radioactivity in the cell lysates using a gamma counter. The amount of radioactivity is directly proportional to the number of adherent neutrophils.

-

Visualizations

Signaling Pathway Diagram

References

Tyrphostin AG 1288: A Technical Guide to Its Kinase Targets and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 1288 is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases (PTKs).[1][2][3] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. While this compound is known as a potent tyrosine kinase inhibitor, publicly available data on its specific kinase selectivity profile is limited.[4][5] This guide provides an in-depth overview of its likely kinase targets based on the activity of structurally related tyrphostins, detailed experimental protocols for its characterization, and a summary of the relevant signaling pathways.

Likely Kinase Targets of this compound

Based on the known targets of other tyrphostin compounds, this compound is strongly predicted to inhibit members of the ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu). Several other tyrphostins, such as AG 1478 and AG 879, have demonstrated potent inhibition of these kinases.[6][7][8]

Quantitative Data on Related Tyrphostins

To provide a comparative context for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of related tyrphostins against EGFR and HER2.

| Compound | Target Kinase | IC50 | Reference |

| Tyrphostin AG 1478 | EGFR | 3 nM | [9] |

| Tyrphostin AG 490 | EGFR | 2 µM | [9] |

| Tyrphostin AG 490 | ErbB2 (HER2) | 13.5 µM | [9] |

| Tyrphostin AG 879 | HER2 | - | [7] |

Signaling Pathways

EGFR and HER2 are key components of signaling pathways that drive cell proliferation and survival. Inhibition of these receptors by compounds like this compound can block these downstream signals.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of this compound to inhibit the activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials:

-

This compound

-

Recombinant human EGFR or HER2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well assay plates

-

Plate reader with luminescence detection capabilities

Workflow:

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Assay Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Enzyme Addition: Add the purified kinase to each well.

-

Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for EGFR Phosphorylation

This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.

Materials:

-

This compound

-

Cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Workflow:

Procedure:

-

Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Serum-starve the cells, then treat with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce EGFR phosphorylation.

-

Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR. Subsequently, probe with a secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Strip the membrane and re-probe for total EGFR and a loading control to normalize the data. Quantify the band intensities to determine the effect of this compound on EGFR phosphorylation.

Conclusion

While specific quantitative data for this compound is not extensively documented in public literature, its classification as a tyrphostin strongly suggests activity against key receptor tyrosine kinases like EGFR and HER2. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the specific kinase targets and mechanism of action of this compound, thereby facilitating its evaluation as a potential therapeutic agent or research tool.

References

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. adooq.com [adooq.com]

Tyrphostin AG 1288: A Technical Guide to its Inhibition of Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 1288 is a potent inhibitor of tyrosine kinases, a class of enzymes crucial in the regulation of cellular proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many pathological conditions, including cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a signaling pathway inhibitor. This document details its known targets, presents methodologies for quantifying its inhibitory effects, and provides diagrams of the key signaling cascades it modulates. While specific inhibitory concentration (IC50) values for this compound against many common receptor tyrosine kinases are not widely published, this guide furnishes the necessary experimental protocols to determine these values empirically.

Introduction to this compound

Tyrphostins are a family of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs).[1][2] this compound is a member of this family and has been identified as a potent inhibitor of tyrosine kinase activity.[3][4][5][6] Its mechanism of action involves competing with ATP for the binding site on the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of key signaling cascades can lead to the suppression of cell growth and induction of apoptosis in susceptible cell types.

One of the known effects of this compound is the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity in vitro.[3][4][5][6] Furthermore, it is classified as an inhibitor of the c-Kit receptor tyrosine kinase.[3]

Targeted Signaling Pathways

As a broad-spectrum tyrosine kinase inhibitor, this compound is anticipated to affect multiple signaling pathways regulated by receptor tyrosine kinases (RTKs). The primary targets for such inhibitors are often members of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors disrupts downstream cascades such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which are critical for cell proliferation and survival.

EGFR Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell growth, proliferation, and differentiation. Its aberrant activation is a common feature in many cancers.

Caption: EGFR Signaling Pathway Inhibition by this compound.

HER2 Signaling Pathway

HER2 is a member of the ErbB family and is a key driver in a significant portion of breast and other cancers. It functions as a preferred heterodimerization partner for other ErbB receptors, leading to potent downstream signaling.

Caption: HER2 Signaling Pathway Inhibition by this compound.

PDGFR Signaling Pathway

The PDGFR signaling pathway is crucial for the development of various cell lineages and is implicated in pathological processes such as fibrosis and cancer.

Caption: PDGFR Signaling Pathway Inhibition by this compound.

Inhibition of ICAM-1 Expression

This compound has been shown to inhibit the expression of ICAM-1.[3][4][5][6] The expression of ICAM-1 can be induced by pro-inflammatory cytokines like TNFα, often through the activation of the NF-κB signaling pathway. It is plausible that this compound exerts its inhibitory effect on ICAM-1 expression by interfering with a tyrosine kinase upstream of NF-κB activation.

Caption: Proposed Mechanism of ICAM-1 Expression Inhibition.

Quantitative Data

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (µM) | Assay Type |

| EGFR | Data to be determined | e.g., HTRF Kinase Assay |

| HER2 | Data to be determined | e.g., HTRF Kinase Assay |

| PDGFRβ | Data to be determined | e.g., HTRF Kinase Assay |

| c-Kit | Data to be determined | e.g., HTRF Kinase Assay |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Receptor Status | IC50 (µM) | Assay Type |

| A431 | EGFR overexpressing | Data to be determined | MTT Assay |

| SK-BR-3 | HER2 overexpressing | Data to be determined | MTT Assay |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data to be determined | MTT Assay |

| HUVEC | PDGFR expressing | Data to be determined | MTT Assay |

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a framework for determining the in vitro inhibitory activity of this compound against a specific tyrosine kinase.

Caption: Experimental Workflow for In Vitro HTRF Kinase Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer. Prepare solutions of the recombinant kinase, biotinylated peptide substrate, and ATP.

-

Assay Plate Preparation: Add the this compound dilutions to the wells of a low-volume 384-well plate. Include controls for 0% and 100% inhibition.

-

Kinase Reaction: Add the kinase and biotinylated substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate for a predetermined time at room temperature.

-

Detection: Stop the reaction and detect the phosphorylated substrate by adding a solution containing a Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

Data Acquisition and Analysis: After incubation, read the plate on an HTRF-compatible reader. Calculate the ratio of the two emission signals and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[7][8][9][10][11]

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of a target protein in a cellular context.

Caption: Experimental Workflow for Western Blot Analysis.

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Following washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH).[12][13][14][15]

Cell Proliferation (MTT) Assay

This colorimetric assay is used to determine the IC50 of this compound on the proliferation of adherent cell lines.

Caption: Experimental Workflow for MTT Cell Proliferation Assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the drug concentration to determine the IC50 value.[16][17][18]

Conclusion

This compound is a potent tyrosine kinase inhibitor with the potential to modulate multiple critical signaling pathways involved in cell growth and proliferation. While its precise inhibitory profile against specific kinases like EGFR, HER2, and PDGFR requires further experimental elucidation, the methodologies provided in this guide offer a robust framework for such investigations. The ability of this compound to inhibit c-Kit and ICAM-1 expression highlights its potential as a valuable research tool and a lead compound for the development of targeted therapies. Further studies are warranted to fully characterize its mechanism of action and therapeutic potential.

References

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. benchchem.com [benchchem.com]

The Biological Activity of Tyrphostin AG 1288: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 1288 is a member of the tyrphostin family of compounds, which are synthetic protein tyrosine kinase (PTK) inhibitors. These compounds are instrumental in studying the roles of tyrosine kinases in cellular signaling and are explored for their therapeutic potential, particularly in oncology. This compound is recognized as a potent inhibitor of tyrosine kinases, though specific quantitative data on its activity against various kinases are not extensively documented in publicly available literature. This guide synthesizes the current understanding of this compound's biological activities, including its mechanism of action, and provides detailed experimental protocols and pathway diagrams to facilitate further research.

Core Mechanism of Action

Data Presentation

Quantitative inhibitory data for this compound is not widely available in the public domain. The following tables are provided as a template for researchers to populate with their experimentally determined values. For context, illustrative data for structurally related tyrphostins are included where available, but it is crucial to note that these values are not directly representative of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | This compound IC50 | Related Tyrphostin (Compound) | Related Tyrphostin IC50 |

| EGFR | Data not available | AG 1478 | ~3 nM[1][2] |

| HER2/ErbB2 | Data not available | AG 879 | 1 µM[3] |

| c-Kit | Data not available | - | - |

Table 2: Cell-Based Assay Data

| Assay | Cell Line | This compound IC50 | Notes |

| Inhibition of ICAM-1 Expression | Endothelial Cells | Data not available | This compound is known to inhibit ICAM-1 expression. |

| TNFα-mediated Cytotoxicity | L929 | Data not available | This compound is reported to inhibit TNFα-mediated cytotoxicity. |

| Cell Proliferation (MTT Assay) | Various Cancer Cell Lines | Data not available | To be determined experimentally. |

Signaling Pathways

This compound is predicted to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the points of inhibition within these cascades.

EGFR and HER2 Signaling Pathways

The EGFR and HER2 pathways are critical in cell growth and proliferation. As a tyrosine kinase inhibitor, this compound is expected to block the autophosphorylation of these receptors, thereby inhibiting downstream signaling through the MAPK and PI3K/Akt pathways.

TNFα Signaling Pathway

TNFα can trigger both pro-inflammatory and apoptotic responses. This compound's inhibition of TNFα-mediated cytotoxicity suggests an interference in the apoptotic signaling cascade initiated by the TNF receptor 1 (TNFR1).

ICAM-1 Expression Pathway

The expression of ICAM-1 is induced by pro-inflammatory cytokines like TNFα, primarily through the activation of the NF-κB signaling pathway. This compound's ability to inhibit ICAM-1 expression suggests a potential modulation of this pathway.

Experimental Protocols

The following are generalized protocols for key assays to characterize the biological activity of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of this compound on the activity of a purified tyrosine kinase.

Workflow Diagram:

References

Tyrphostin AG 1288: A Modulator of ICAM-1 Expression in Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily, plays a pivotal role in the inflammatory cascade. Its expression on the surface of various cell types, particularly endothelial and epithelial cells, is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This increased expression facilitates the adhesion and transmigration of leukocytes to sites of inflammation, a critical step in the immune response. The signaling pathways leading to ICAM-1 upregulation are complex and involve the activation of multiple protein tyrosine kinases. Consequently, inhibitors of these kinases present a promising therapeutic avenue for controlling inflammatory conditions. This technical guide focuses on Tyrphostin AG 1288, a potent tyrosine kinase inhibitor, and its effects on the expression of ICAM-1. We will delve into the quantitative data from key studies, provide detailed experimental protocols for replication, and visualize the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The inhibitory effect of this compound on TNF-α-induced ICAM-1 expression has been evaluated in various cell lines. The data reveals a dependency on cell type, the concentration of both the stimulus (TNF-α) and the inhibitor (this compound), as well as the duration of exposure. The following tables summarize the key quantitative findings from the study by Burke-Gaffney et al. (1996).[1][2][3][4]

Table 1: Effect of this compound on TNF-α-Induced ICAM-1 Expression on EAhy926 Endothelial Cells

| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | % Inhibition of ICAM-1 Expression |

| 0.1 - 10 | 4 | 3 - 100 | Concentration-dependent reduction |

| 0.1 - 10 | 24 | 3 - 100 | Concentration-dependent increase |

Table 2: Effect of this compound on TNF-α-Induced ICAM-1 Expression on A549 Epithelial Cells

| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | % Inhibition of ICAM-1 Expression |

| 0.1 - 10 | 4 | 3 - 100 | Concentration-dependent reduction |

| 0.1 - 10 | 24 | 3 - 100 | Concentration-dependent reduction |

Table 3: Effect of this compound on TNF-α-Induced ICAM-1 Expression on Human Lung Microvascular Endothelial Cells (HLMVEC)

| TNF-α Conc. (ng/ml) | Incubation Time (h) | This compound Conc. (µM) | Effect on ICAM-1 Expression |

| 0.01 | 4 | 100 | Significant inhibition (P < 0.01) |

| 0.1 | 4 | 100 | Significant inhibition (P < 0.01) |

| 0.1 | 24 | 100 | Increased expression |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on ICAM-1 expression.

Cell Culture

-

Cell Lines:

-

Human alveolar epithelial cell line (A549)

-

Human vascular endothelial cell line (EAhy926)

-

Normal human lung microvascular endothelial cells (HLMVEC)

-

-

Culture Medium:

-

For A549 and EAhy926 cells: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

For HLMVEC: Endothelial Cell Growth Medium (EGM) supplemented with 10% FCS, and proprietary growth factors.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.

ICAM-1 Expression Assay (Cell Surface ELISA)

This protocol details the measurement of ICAM-1 expression on the surface of cultured cells.

-

Materials:

-

96-well cell culture plates

-

Recombinant human TNF-α

-

This compound

-

Phosphate-buffered saline (PBS)

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-human ICAM-1 monoclonal antibody

-

Secondary antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG

-

Substrate: o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD)

-

Stop solution: 1 M Sulphuric acid

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates and grow to confluence.

-

Pre-incubate the confluent cell monolayers with varying concentrations of this compound (3-100 µM) or vehicle control for a specified time (e.g., 30 minutes).

-

Add TNF-α (0.01-10 ng/ml) to the wells and incubate for the desired time period (4 or 24 hours).

-

Wash the monolayers three times with PBS.

-

Fix the cells with an appropriate fixative (e.g., 1% paraformaldehyde) for 10 minutes at room temperature.

-

Wash the plates three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Incubate with the primary anti-ICAM-1 antibody (diluted in 1% BSA/PBS) for 1 hour at 37°C.

-

Wash the plates three times with PBS.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at 37°C.

-

Wash the plates five times with PBS.

-

Add the OPD substrate solution and incubate in the dark at room temperature until sufficient color development.

-

Stop the reaction by adding 1 M sulphuric acid.

-

Read the absorbance at 492 nm using a microplate reader.

-

Visualizations

Signaling Pathways

The upregulation of ICAM-1 expression by TNF-α is a complex process involving multiple intracellular signaling cascades. This compound, as a tyrosine kinase inhibitor, is believed to interfere with these pathways.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Effects of TNF-alpha on expression of ICAM-1 in human airway epithelial cells in vitro. Signaling pathways controlling surface and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tyrphostin AG 1288 in TNFα Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine central to inflammatory processes, immune responses, and cell survival and apoptosis. Dysregulation of TNFα signaling is implicated in a multitude of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. A key downstream effect of TNFα signaling is the upregulation of intercellular adhesion molecule-1 (ICAM-1), which facilitates leukocyte adhesion and transmigration to sites of inflammation. The signaling cascade initiated by TNFα is complex, involving a series of protein-protein interactions and post-translational modifications, with protein tyrosine kinases (PTKs) playing a pivotal role.

Tyrphostins are a class of synthetic compounds designed as inhibitors of PTKs. Tyrphostin AG 1288, a potent tyrosine kinase inhibitor, has been shown to modulate TNFα-mediated cellular responses, particularly the expression of ICAM-1.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the role of this compound in TNFα signaling, with a focus on its impact on ICAM-1 expression. We will delve into the quantitative effects of this inhibitor, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Data Presentation: Quantitative Effects of this compound on TNFα-Induced ICAM-1 Expression

The inhibitory and, in some contexts, stimulatory effects of this compound on TNFα-induced ICAM-1 expression have been quantitatively assessed in various cell lines. The following tables summarize the key findings from a seminal study by Burke-Gaffney and Hellewell (1996).[2][3][5]

Table 1: Effect of this compound on TNFα-Induced ICAM-1 Expression in A549 Human Alveolar Epithelial Cells [2][3][5]

| This compound Concentration (µM) | TNFα Concentration (ng/mL) | Incubation Time (hours) | % Inhibition of ICAM-1 Expression |

| 3 - 100 | 0.1 - 10 | 4 | Concentration-dependent reduction |

| 3 - 100 | 0.1 - 10 | 24 | Concentration-dependent reduction |

Table 2: Effect of this compound on TNFα-Induced ICAM-1 Expression in EAhy926 Human Vascular Endothelial Cells [2][3][5]

| This compound Concentration (µM) | TNFα Concentration (ng/mL) | Incubation Time (hours) | Effect on ICAM-1 Expression |

| 3 - 100 | 0.1 - 10 | 4 | Concentration-dependent reduction |

| 3 - 100 | 0.1 - 10 | 24 | Concentration-dependent increase |

These data highlight a cell-type and time-dependent complexity in the action of this compound, suggesting that the underlying signaling networks and potential off-target effects may vary.

Signaling Pathways

The signaling cascade initiated by TNFα binding to its receptor, TNFR1, is multifaceted, leading to the activation of several downstream pathways that culminate in the expression of inflammatory genes like ICAM1. A crucial component of this cascade is the activation of various protein tyrosine kinases. While the precise kinase directly targeted by this compound in this context has not been definitively elucidated, several non-receptor tyrosine kinases, including c-Src, and receptor tyrosine kinases like EGFR and JAK2, are known to be involved in TNFα signaling and ICAM-1 induction.[1][2][9][10][11][12][13][14][15]

Based on the available evidence, this compound likely exerts its inhibitory effect by targeting one or more of these tyrosine kinases, thereby disrupting the downstream signaling events that lead to the activation of the transcription factor NF-κB, a master regulator of ICAM1 gene expression.

Caption: TNFα signaling pathway leading to ICAM-1 expression and the putative inhibitory role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on TNFα-induced cellular responses.

Cell Culture and Drug Treatment

Objective: To prepare cell monolayers for subsequent treatment with TNFα and this compound.

Materials:

-

Human alveolar epithelial cells (A549) or human vascular endothelial cells (EAhy926)

-

Appropriate cell culture medium (e.g., DMEM for A549, supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Recombinant human TNFα

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

Protocol:

-

Culture A549 or EAhy926 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.

-

Prior to treatment, replace the culture medium with fresh, serum-free medium.

-

Prepare serial dilutions of this compound (e.g., 3, 10, 30, 100 µM) and TNFα (e.g., 0.1, 1, 10 ng/mL) in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle control for 1 hour.

-

Add the desired concentrations of TNFα to the wells and incubate for the specified time period (e.g., 4 or 24 hours).

-

Following incubation, the cell culture supernatant can be collected for analysis of soluble factors, and the cell monolayer can be processed for ICAM-1 expression analysis.

ICAM-1 Cell Surface ELISA

Objective: To quantify the expression of ICAM-1 on the surface of adherent cells.[16][17][18][19][20][21]

Materials:

-

Cell monolayers in 96-well plates (from Protocol 1)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Mouse anti-human ICAM-1 monoclonal antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

After the drug treatment period, carefully aspirate the culture medium from the wells.

-

Gently wash the cell monolayer twice with PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

Add 100 µL of the primary antibody (diluted in blocking buffer) to each well and incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the wells three times with PBS.

-

Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with PBS.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

-

Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of ICAM-1 expressed on the cell surface.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow of the described experiments and the logical connections between the different stages of the investigation.

Caption: A streamlined workflow for investigating the effect of this compound on TNFα-induced ICAM-1 expression.

Conclusion

This compound demonstrates a significant, albeit complex, modulatory role in TNFα-induced ICAM-1 expression. Its inhibitory action, likely through the targeting of key protein tyrosine kinases in the TNFα signaling cascade, underscores the therapeutic potential of PTK inhibitors in inflammatory conditions. The provided data, signaling pathway model, and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the precise mechanism of action of this compound and to explore its utility as a pharmacological tool and potential therapeutic agent. Further studies are warranted to identify the specific tyrosine kinase(s) targeted by AG 1288 within the TNFα pathway and to elucidate the reasons for the observed cell-type and time-dependent differential effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (AG 1288) | 酪氨酸激酶抑制剂 | MCE [medchemexpress.cn]

- 9. c-Src-dependent tyrosine phosphorylation of IKKbeta is involved in tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of ICAM-1 via the JAK2/STAT3 signaling pathway in a rat model of severe acute pancreatitis-associated lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGFR mediates hyperlipidemia-induced renal injury via regulating inflammation and oxidative stress: the detrimental role and mechanism of EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNF-α induces upregulation of EGFR expression and signaling in human colonic myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EGFR inhibits TNF-α-mediated pathway by phosphorylating TNFR1 at tyrosine 360 and 401 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cloud-clone.com [cloud-clone.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. mybiosource.com [mybiosource.com]

- 19. Rat ICAM-1(Intercellular Adhesion Molecule-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. content.abcam.com [content.abcam.com]

Tyrphostin AG 1288: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 1288 is a potent, synthetic tyrosine kinase inhibitor that serves as a valuable research tool for investigating cellular signaling pathways. As a member of the tyrphostin family of compounds, it is designed to compete with ATP at the catalytic site of tyrosine kinases, thereby inhibiting their activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

This compound primarily functions as an inhibitor of the c-Kit receptor tyrosine kinase. By blocking the autophosphorylation of c-Kit, it effectively downregulates downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.

Beyond its effects on c-Kit, this compound has been demonstrated to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and to modulate cytotoxicity mediated by Tumor Necrosis Factor-alpha (TNF-α) in vitro.[1] This suggests a broader utility for this compound in studying inflammatory processes and cell adhesion.

Quantitative Data

To date, specific IC50 values for this compound against a broad panel of kinases are not widely available in the public domain. However, data for a structurally related compound, Tyrphostin AG 1296, shows an IC50 of 1.8 μM for c-Kit in Swiss 3T3 cells, providing a potential reference point for the potency of this class of inhibitors.[2] The table below will be updated as more specific quantitative data for this compound becomes available.

| Target | Inhibitor | IC50 (μM) | Cell Line |

| c-Kit | Tyrphostin AG 1296 | 1.8 | Swiss 3T3 |

Note: This table presents data for a related compound due to the current lack of specific public data for this compound. Researchers are advised to determine the IC50 of this compound for their specific kinase and cell system of interest.

Signaling Pathways

This compound's primary mechanism of action involves the inhibition of the c-Kit signaling pathway. The following diagram illustrates the canonical c-Kit pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols for similar compounds and assays.

Inhibition of TNF-α-Induced ICAM-1 Expression in HUVECs

This protocol is adapted from the methods described by Burke-Gaffney et al. (1996) for studying the effects of tyrosine kinase inhibitors on TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs).[1][3]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Recombinant Human TNF-α

-

This compound (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against ICAM-1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

96-well cell culture plates

-

Western blotting apparatus

Workflow:

Procedure:

-

Cell Culture: Seed HUVECs in 96-well plates and culture until they reach confluence.

-

Pre-treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Remove the culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Stimulation: Add TNF-α to the wells to a final concentration of 10 ng/mL (or a concentration determined to be optimal for your system). Incubate for 4 to 24 hours at 37°C.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.

-

Western Blotting:

-

Collect the cell lysates and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against ICAM-1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the ICAM-1 signal to a loading control (e.g., GAPDH or β-actin).

TNF-α-Mediated Cytotoxicity Assay

This protocol is based on the widely used L929 fibroblast cytotoxicity assay for TNF-α.

Materials:

-

L929 murine fibroblast cell line

-

RPMI 1640 medium supplemented with 10% FBS

-

Recombinant Human TNF-α

-

Actinomycin D

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding: Seed L929 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C.

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C. Include a vehicle control.

-

TNF-α and Actinomycin D Treatment: Prepare a solution of TNF-α (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in culture medium. Add this solution to the wells.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the protective effect.

Conclusion

This compound is a versatile research tool for the investigation of c-Kit-mediated signaling and inflammatory pathways. While a comprehensive kinase selectivity profile and specific IC50 values for this compound are still being fully elucidated, the provided protocols and pathway diagrams offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is crucial to perform appropriate control experiments and to consider potential off-target effects, especially at higher concentrations. The continued investigation of this compound will undoubtedly contribute to a deeper understanding of tyrosine kinase signaling in health and disease.

References

- 1. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyrphostin AG 1288: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases (PTKs). As a member of the tyrphostin family of synthetic, low molecular weight compounds, it is designed to interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making these enzymes a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Core Mechanism of Action

Quantitative Data Summary

Quantitative inhibitory data for this compound against specific kinases is not widely published. However, to provide a comparative context, the following table summarizes the inhibitory activities of closely related and well-characterized tyrphostins. This data is intended to be representative of the potency that can be expected from this class of compounds.

| Compound | Target Kinase | IC50 | Ki | Reference |

| Tyrphostin 23 (AG 18) | EGFR | 35 µM | 11 µM | [4] |

| P3 (Tyrphostin 23 dimer) | Src | - | 6 µM | [5] |

| P3 (Tyrphostin 23 dimer) | Csk | - | 35-300 µM | [5] |

| P3 (Tyrphostin 23 dimer) | EGF-receptor | - | 35-300 µM | [5] |

| P3 (Tyrphostin 23 dimer) | FGF-receptor | - | 35-300 µM | [5] |

Note: The data presented above is for related tyrphostin compounds and should be used for illustrative purposes only. The specific inhibitory profile of this compound may vary.

Synthesis of this compound

The synthesis of this compound, a derivative of 3,4-dihydroxy-alpha-cyanocinnamide, is typically achieved through a Knoevenagel condensation.[6][7][8] This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (a cyanoacetamide derivative) with a substituted benzaldehyde.

General Synthetic Protocol: Knoevenagel Condensation

-

Reactant Preparation:

-

Dissolve 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

In a separate flask, dissolve N,N-diethyl-2-cyanoacetamide in the same solvent.

-

-

Condensation Reaction:

-

Combine the two solutions.

-

Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, to the reaction mixture.[9]

-

Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Product Isolation and Purification:

-

Upon completion of the reaction, cool the mixture in an ice bath to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

-

Caption: Synthetic pathway for this compound via Knoevenagel condensation.

Signaling Pathways and Mechanism of Inhibition

Tyrphostins, including AG 1288, primarily target receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins. Tyrphostins competitively inhibit the binding of ATP to the kinase domain, thus preventing this initial autophosphorylation event and blocking the entire downstream signaling cascade.

While the specific downstream pathways affected by AG 1288 are not extensively detailed in the literature, related tyrphostins have been shown to impact key signaling pathways involved in cancer progression, such as the MAPK/ERK and JAK/STAT pathways.[10][11][12]

Caption: Inhibition of RTK signaling by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a generalized method for determining the inhibitory activity of this compound against a specific tyrosine kinase in a cell-free system. This assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate.

Materials:

-

Recombinant human tyrosine kinase (e.g., EGFR, Src)

-

Tyrosine kinase-specific peptide substrate

-

This compound

-

ATP (with [γ-³²P]ATP for radiometric detection or unlabeled for luminescence-based detection)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well assay plates

-

Detection reagent (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence assay)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup:

-

Add kinase assay buffer to the wells of a 96-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant tyrosine kinase to all wells except the "no enzyme" control.

-

Add the peptide substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction: Add ATP (spiked with [γ-³²P]ATP if applicable) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay: Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable research tool for studying the role of tyrosine kinases in cellular signaling and disease. Its potent inhibitory activity makes it a lead compound for the development of novel anti-cancer therapeutics. The synthetic route via Knoevenagel condensation is well-established for this class of compounds, and the in vitro kinase assay provides a robust method for evaluating its inhibitory potency. Further research is warranted to fully elucidate the specific kinase targets and downstream signaling pathways affected by this compound, which will be crucial for its potential clinical development.

References

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105753737A - Preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxyl-5-nitrophenyl) acrylamide - Google Patents [patents.google.com]

- 10. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrphostin AG490 selectively inhibits activation of the JAK3/STAT5/MAPK pathway and rejection of rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel actions of tyrphostin AG 879: inhibition of RAF-1 and HER-2 expression combined with strong antitumoral effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tyrphostin AG 1288: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Tyrosine Kinase Inhibitor

Tyrphostin AG 1288, a member of the benzylidenemalononitrile (B1330407) class of compounds, has been identified as a potent inhibitor of tyrosine kinases, enzymes that play a critical role in cellular signal transduction pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making tyrosine kinase inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its inhibitory activity.

Core Structure and Mechanism of Action

This compound's inhibitory activity is centered around its core structure: a phenyl ring linked to a malononitrile (B47326) group via a double bond. This scaffold acts as a competitive inhibitor at the ATP-binding site of the tyrosine kinase domain. The tyrphostin molecule mimics the tyrosine substrate, occupying the catalytic site and preventing the transfer of a phosphate (B84403) group from ATP to the target protein, thereby blocking the downstream signaling cascade. The lipophilic nature of the benzylidene moiety and the electron-withdrawing properties of the malononitrile group are key contributors to its binding affinity.

Structure-Activity Relationship of the Benzylidenemalononitrile Scaffold

While specific and extensive SAR studies on a broad series of this compound analogs are not widely available in public literature, a clear SAR can be elucidated by examining related benzylidenemalononitrile tyrphostins. The following sections detail the impact of structural modifications on the inhibitory potency, primarily against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for this class of inhibitors.

The Significance of the Benzylidene Ring Substitution

The substitution pattern on the benzylidene (phenyl) ring plays a pivotal role in determining the inhibitory activity and selectivity of these compounds.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring is a critical determinant of inhibitory potency. This compound itself features a nitro group at the 3-position, which significantly enhances its activity. This is a recurring theme among potent tyrphostin inhibitors.

-

Hydroxyl Groups: The addition of hydroxyl groups to the phenyl ring can also modulate activity. For instance, many potent tyrphostins are hydroxylated, mimicking the natural tyrosine substrate. The position and number of hydroxyl groups influence the binding affinity and selectivity for different tyrosine kinases.

The Malononitrile Moiety and the α-Position

The malononitrile group is another essential feature for the activity of this class of inhibitors. Modifications at the α-carbon of the malononitrile moiety have been explored to understand their impact on inhibitory potential. Introduction of various substituents at this position has been shown to influence the compound's interaction with the kinase domain.

Quantitative Analysis of Tyrphostin Analogs

To illustrate the structure-activity relationships, the following table summarizes the inhibitory concentrations (IC50) of representative benzylidenemalononitrile tyrphostins against EGFR kinase. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

| Compound Name | Structure | Target Kinase | IC50 (µM) | Key Structural Features |

| This compound | 3-Nitrobenzylidene malononitrile | Tyrosine Kinases | Data not widely available | Electron-withdrawing nitro group at the 3-position. |

| Tyrphostin A23 | 3,4-Dihydroxybenzylidene malononitrile | EGFR | 35 | Vicinal hydroxyl groups on the phenyl ring. |

| Tyrphostin A25 | 3,4,5-Trihydroxybenzylidene malononitrile | EGFR | >100 | Increased hydroxylation leads to decreased potency against EGFR. |

| Tyrphostin AG 17 | (3,5-Di-tert-butyl-4-hydroxybenzylidene)malononitrile | EGFR | 0.7 | Bulky hydrophobic groups enhance potency. |

| Tyrphostin AG 82 | 3,4-Dihydroxy-α-cyanocinnamide | EGFR | 1.5 | Modification of the malononitrile group. |

Experimental Protocols

The determination of the inhibitory activity of this compound and its analogs relies on robust in vitro kinase assays. A generalized protocol for an enzyme-linked immunosorbent assay (ELISA)-based tyrosine kinase assay is provided below.

In Vitro EGFR Tyrosine Kinase Inhibition Assay (ELISA-based)

1. Principle: This assay measures the in vitro phosphorylation of a synthetic substrate by the EGFR tyrosine kinase. The extent of phosphorylation is quantified using an antibody specific for phosphotyrosine, which is conjugated to an enzyme that catalyzes a colorimetric reaction. The inhibitory effect of a compound is determined by the reduction in the colorimetric signal.

2. Materials:

- Recombinant human EGFR kinase domain

- Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)

- ATP solution

- Test compounds (e.g., this compound and analogs) dissolved in DMSO

- 96-well microtiter plates (high-binding)

- Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

- TMB (3,3',5,5'-tetramethylbenzidine) substrate

- Stop solution (e.g., 2 M H₂SO₄)

- Plate reader

3. Procedure:

- Coating: Coat the wells of a 96-well plate with the peptide substrate and incubate overnight at 4°C.

- Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

- Inhibitor Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.

- Kinase Reaction: Initiate the kinase reaction by adding a mixture of the EGFR kinase domain and ATP to each well. Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

- Washing: Stop the reaction by washing the wells to remove the kinase, ATP, and inhibitor.

- Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate to allow binding to the phosphorylated substrate.

- Washing: Wash the wells to remove unbound antibody.

- Detection: Add the TMB substrate and incubate until a blue color develops.

- Stopping the Reaction: Stop the color development by adding the stop solution, which will turn the color to yellow.

- Measurement: Measure the absorbance at 450 nm using a plate reader.

4. Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the compound concentration.

- Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the EGFR signaling pathway targeted by this compound, a general workflow for SAR studies, and the logical relationships derived from the SAR of this class of compounds.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for structure-activity relationship studies.

Caption: Logical relationship of the SAR for benzylidenemalononitrile tyrphostins.

Tyrphostin AG 1288: A Technical Guide to its Effects on Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases, a class of enzymes pivotal to cellular signaling pathways that govern a myriad of physiological and pathological processes, including cell adhesion. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cell adhesion, with a particular focus on its modulation of Intercellular Adhesion Molecule-1 (ICAM-1) expression. While specific quantitative data on the direct inhibition of cell adhesion by this compound is limited in publicly available literature, this document synthesizes existing research on its impact on key adhesion-related molecules and signaling cascades. This guide also presents detailed, adaptable experimental protocols and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction to this compound and Cell Adhesion

Cell adhesion, the process by which cells interact and attach to neighboring cells and the extracellular matrix, is fundamental to tissue architecture, immune responses, and wound healing. Dysregulation of cell adhesion is a hallmark of various diseases, including cancer metastasis and chronic inflammatory conditions. A key family of molecules governing these interactions is the adhesion molecules, such as ICAM-1, whose expression is often upregulated in inflammatory states.

This compound belongs to the tyrphostin family of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). By blocking the phosphorylation of tyrosine residues on substrate proteins, these inhibitors can disrupt the signaling cascades that lead to cellular responses like proliferation, differentiation, and adhesion. This compound has been identified as an inhibitor of ICAM-1 expression, suggesting its potential as a modulator of inflammatory cell adhesion.[1][2]

Mechanism of Action: Inhibition of Tyrosine Kinase-Mediated Signaling

The primary mechanism of action for this compound in the context of cell adhesion is its ability to interfere with tyrosine kinase-dependent signaling pathways. One of the well-documented pathways influenced by this inhibitor is the Tumor Necrosis Factor-alpha (TNF-α)-induced signaling cascade that leads to the upregulation of ICAM-1.

TNF-α, a pro-inflammatory cytokine, binds to its receptor on the cell surface, initiating a signaling cascade that involves the activation of various kinases, including protein tyrosine kinases. This ultimately leads to the activation of transcription factors, such as NF-κB, which then drive the expression of genes encoding for adhesion molecules like ICAM-1. This compound, by inhibiting PTK activity, can interrupt this signaling pathway, thereby modulating the expression of ICAM-1 and, consequently, cell adhesion.

Signaling Pathway Diagram

References

In Vitro Characterization of Tyrphostin AG 1288: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases, a class of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and immune responses. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action.

Physicochemical Properties

| Property | Value |

| Chemical Name | Propanedinitrile, 2-[(3,4-dihydroxy-5-nitrophenyl)methylene]- |

| Molecular Formula | C₁₀H₅N₃O₄ |

| Molecular Weight | 231.16 g/mol |

| Appearance | Light yellow to yellow solid |

Biological Activity

This compound has been demonstrated to exhibit significant in vitro biological activity, primarily through the inhibition of tyrosine kinases. Its key characterized effects include the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and the attenuation of Tumor Necrosis Factor-alpha (TNFα)-mediated cytotoxicity.

Inhibition of ICAM-1 Expression

ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to endothelial cells. Overexpression of ICAM-1 is associated with various inflammatory conditions. This compound has been shown to inhibit TNFα-induced ICAM-1 expression in human vascular endothelial cells and lung epithelial cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (ICAM-1 Expression) | ~25 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | Burke-Gaffney A, et al. (1996) |

Inhibition of TNFα-Mediated Cytotoxicity

TNFα is a pro-inflammatory cytokine that can induce cell death in certain cell lines, such as the L929 murine fibrosarcoma cell line. This cytotoxic effect is often used as a model to screen for compounds with anti-inflammatory or cytoprotective properties. This compound has been reported to inhibit TNFα-mediated cytotoxicity in vitro.[1]

| Assay | Effect |

| TNFα-mediated cytotoxicity in L929 cells | Inhibitory |

Signaling Pathways

While the precise and complete signaling network affected by this compound is not fully elucidated, its known activities suggest interference with key inflammatory signaling pathways.

Putative Inhibition of NF-κB and JAK/STAT Pathways